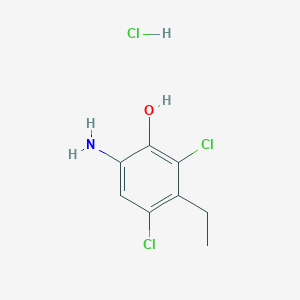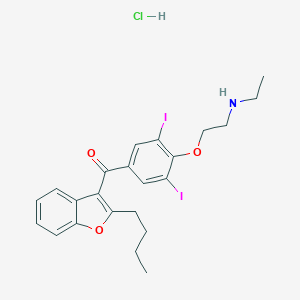
Desethyl Amiodarone Hydrochloride
Overview
Description
N-Desethylamiodarone (hydrochloride) is a major active metabolite of the antiarrhythmic drug amiodarone. It is formed through the N-demethylation of amiodarone by cytochrome P450 3A4 enzymes. This compound is known for its significant pharmacological activity, particularly in the context of cardiac arrhythmias .
Mechanism of Action
Desethyl Amiodarone Hydrochloride, also known as (2-butylbenzofuran-3-yl)(4-(2-(ethylamino)ethoxy)-3,5-diiodophenyl)methanone hydrochloride or Desethylamiodarone hydrochloride, is a metabolite of the antiarrhythmic drug Amiodarone .
Target of Action
This compound primarily targets cardiac cells, specifically the potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential .
Mode of Action
As a class III anti-arrhythmic drug, this compound blocks potassium currents, thereby increasing the duration of the action potential as well as the effective refractory period for cardiac cells . This results in a delay in repolarization and prolongation of the action potential, which can help to stabilize abnormal heart rhythms.
Biochemical Pathways
This compound affects multiple biochemical pathways. It has been shown to induce apoptosis in certain cancer cells via multiple pathways, including the collapse of mitochondrial membrane potential, cell cycle arrest in the G0/G1 phase, shifting the Bax/Bcl-2 ratio to initiate apoptosis, inducing AIF nuclear translocation, activating PARP-1 cleavage and caspase-3 activation . It also inhibits the major cytoprotective kinases—ERK and Akt—which may contribute to its cell death-inducing effects .
Pharmacokinetics
This compound exhibits complex pharmacokinetics. It is markedly lipophilic, leading to extensive uptake by tissues and slow elimination . After long-term oral therapy, it has a true elimination half-life of up to 60 days . Its bioavailability is estimated to be between 35% to 65% . The compound and its parent drug, Amiodarone, are detectable in plasma and tissues weeks or months after therapy is stopped .
Result of Action
The primary result of this compound’s action is the stabilization of abnormal heart rhythms, making it an effective treatment for conditions such as recurrent ventricular fibrillation and recurrent hemodynamically unstable ventricular tachycardia . In addition, it has been shown to have cytostatic potential, inhibiting the proliferation of certain cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its lipophilic nature allows it to accumulate in lipid-rich areas, such as most tissues, particularly cell membranes, fatty tissue, and liver . This can impact its distribution and elimination in the body. Furthermore, its interaction with other medications, such as warfarin, simvastatin, and atorvastatin, can affect its efficacy and safety .
Biochemical Analysis
Biochemical Properties
Desethyl Amiodarone Hydrochloride interacts with various enzymes and proteins within the cell. It has been shown to inhibit major cytoprotective kinases such as ERK and Akt . This inhibition may contribute to its cell death-inducing effects .
Cellular Effects
This compound has been found to induce apoptosis in T24 human bladder cancer cells . It activates the collapse of mitochondrial membrane potential and induces cell cycle arrest in the G0/G1 phase, which may contribute to the inhibition of cell proliferation . It also shifts the Bax/Bcl-2 ratio to initiate apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It induces apoptosis by shifting the Bax/Bcl-2 ratio, inducing AIF nuclear translocation, and activating PARP-1 cleavage and caspase-3 activation . It also inhibits the expression of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1), indicating its possible inhibitory effect on metastatic potential .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been studied using single-cell printing-liquid vortex capture-mass spectrometry (SCP-LVC-MS). This method allows for the quantitative measurement of the intracellular concentrations of the compound in single cells across several incubation concentrations .
Dosage Effects in Animal Models
While specific studies on this compound’s dosage effects in animal models are limited, it’s known that its parent compound, amiodarone, and its metabolites have variable effects depending on the dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite of amiodarone, and its formation involves the action of cytochrome P450 3A .
Subcellular Localization
Its effects on the mitochondrial membrane potential suggest that it may localize to the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desethylamiodarone (hydrochloride) typically involves the N-demethylation of amiodarone. This process is catalyzed by cytochrome P450 3A4 enzymes. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the efficient conversion of amiodarone to its desethylated form .
Industrial Production Methods: Industrial production of N-Desethylamiodarone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors where the enzymatic reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through various chromatographic techniques to obtain the final compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: N-Desethylamiodarone (hydrochloride) undergoes several types of chemical reactions, including:
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and various oxidizing agents under controlled conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogenating agents and nucleophiles under appropriate solvent conditions
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of N-Desethylamiodarone (hydrochloride), each with distinct pharmacological properties .
Scientific Research Applications
N-Desethylamiodarone (hydrochloride) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Amiodarone: The parent compound from which N-Desethylamiodarone (hydrochloride) is derived.
Di-desethylamiodarone: Another metabolite of amiodarone, formed through further demethylation.
Uniqueness: N-Desethylamiodarone (hydrochloride) is unique in its specific formation through the N-demethylation of amiodarone and its significant role as an active metabolite. Its pharmacological profile, particularly its ability to block potassium ion channels and prolong the cardiac action potential, distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQPMJVGWGJLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClI2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242099 | |
| Record name | Desethylamiodarone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96027-74-6 | |
| Record name | Desethylamiodarone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096027746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethylamiodarone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthesis method for Desethylamiodarone Hydrochloride according to the provided research?
A1: The research article [] describes a straightforward synthesis of Desethylamiodarone Hydrochloride. The free base of Amiodarone reacts with 1-Chloroethyl chloroformate in Toluene to yield Desethylamiodarone. This intermediate is then easily purified and converted to Desethylamiodarone Hydrochloride.
Q2: Why is the purification of Desethylamiodarone highlighted in the research?
A2: The article [] emphasizes the ease of purification for Desethylamiodarone, suggesting that previous methods might have encountered difficulties in this step. This improved purification process contributes to obtaining a higher purity compound for potential research and applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


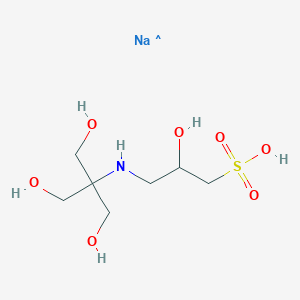

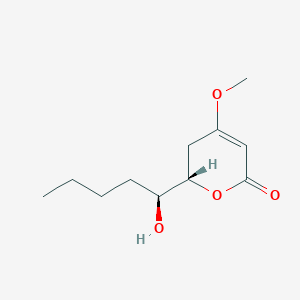
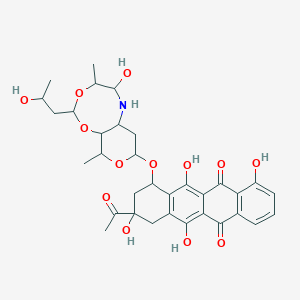


![(1R,2R,4R,5R,7S,10R,11S,14S,16S,18S,19S)-5,7-dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one](/img/structure/B22955.png)
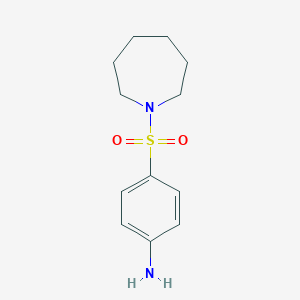
![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)
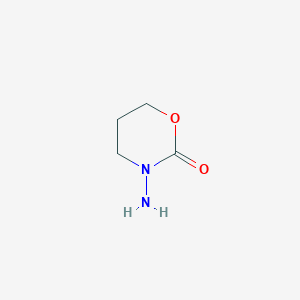

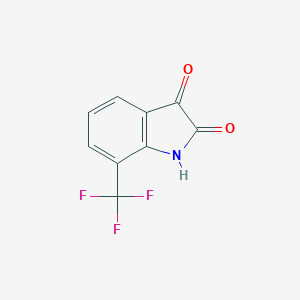
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)
